Cas no 1820619-58-6 (Methyl 6-amino-4-chloro-5-methoxybenzofuran-2-carboxylate)

Methyl 6-amino-4-chloro-5-methoxybenzofuran-2-carboxylate 化学的及び物理的性質
名前と識別子
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- METHYL 6-AMINO-4-CHLORO-5-METHOXYBENZOFURAN-2-CARBOXYLATE
- methyl 6-amino-4-chloro-5-methoxy-1-benzofuran-2-carboxylate
- Methyl 6-amino-4-chloro-5-methoxybenzofuran-2-carboxylate
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- MDL: MFCD26407261
- インチ: 1S/C11H10ClNO4/c1-15-10-6(13)4-7-5(9(10)12)3-8(17-7)11(14)16-2/h3-4H,13H2,1-2H3
- InChIKey: BVBJNYVKCKQPCF-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C(=CC2=C1C=C(C(=O)OC)O2)N)OC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 301
- トポロジー分子極性表面積: 74.7
- 疎水性パラメータ計算基準値(XlogP): 2.4
Methyl 6-amino-4-chloro-5-methoxybenzofuran-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB449164-1 g |
Methyl 6-amino-4-chloro-5-methoxybenzofuran-2-carboxylate; . |
1820619-58-6 | 1g |
€1,265.80 | 2023-07-18 | ||
1PlusChem | 1P00I11J-1g |
METHYL 6-AMINO-4-CHLORO-5-METHOXYBENZOFURAN-2-CARBOXYLATE |
1820619-58-6 | 95% | 1g |
$1317.00 | 2025-02-28 | |
1PlusChem | 1P00I11J-50mg |
METHYL 6-AMINO-4-CHLORO-5-METHOXYBENZOFURAN-2-CARBOXYLATE |
1820619-58-6 | 95% | 50mg |
$203.00 | 2025-02-28 | |
TRC | M878363-100mg |
Methyl 6-Amino-4-chloro-5-methoxybenzofuran-2-carboxylate |
1820619-58-6 | 100mg |
$ 365.00 | 2022-06-03 | ||
TRC | M878363-10mg |
Methyl 6-Amino-4-chloro-5-methoxybenzofuran-2-carboxylate |
1820619-58-6 | 10mg |
$ 70.00 | 2022-06-03 | ||
abcr | AB449164-250 mg |
Methyl 6-amino-4-chloro-5-methoxybenzofuran-2-carboxylate; . |
1820619-58-6 | 250MG |
€538.80 | 2023-07-18 | ||
Chemenu | CM512082-1g |
Methyl 6-amino-4-chloro-5-methoxybenzofuran-2-carboxylate |
1820619-58-6 | 97% | 1g |
$695 | 2023-02-17 | |
1PlusChem | 1P00I11J-250mg |
METHYL 6-AMINO-4-CHLORO-5-METHOXYBENZOFURAN-2-CARBOXYLATE |
1820619-58-6 | 95% | 250mg |
$534.00 | 2025-02-28 | |
A2B Chem LLC | AI40359-1g |
Methyl 6-amino-4-chloro-5-methoxybenzofuran-2-carboxylate |
1820619-58-6 | 95% | 1g |
$791.00 | 2024-04-20 | |
abcr | AB449164-250mg |
Methyl 6-amino-4-chloro-5-methoxybenzofuran-2-carboxylate; . |
1820619-58-6 | 250mg |
€881.20 | 2025-02-14 |
Methyl 6-amino-4-chloro-5-methoxybenzofuran-2-carboxylate 関連文献
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
Methyl 6-amino-4-chloro-5-methoxybenzofuran-2-carboxylateに関する追加情報
Methyl 6-amino-4-chloro-5-methoxybenzofuran-2-carboxylate: A Comprehensive Overview
Methyl 6-amino-4-chloro-5-methoxybenzofuran-2-carboxylate, identified by the CAS number 1820619-58-6, is a chemically synthesized compound with a unique structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzofurans, which are known for their diverse biological activities and potential applications in drug discovery. The molecule consists of a benzofuran ring system with substituents at positions 2, 4, 5, and 6, including a methoxy group, a chlorine atom, an amino group, and a methyl ester group. These substituents contribute to the compound's chemical properties and biological functions.
The synthesis of Methyl 6-amino-4-chloro-5-methoxybenzofuran-2-carboxylate involves multi-step organic reactions, often utilizing advanced methodologies such as Suzuki coupling or nucleophilic aromatic substitution. Recent advancements in synthetic chemistry have enabled the efficient construction of this compound with high purity and yield. Researchers have explored various strategies to optimize the synthesis process, reducing reaction times and minimizing by-products. These efforts have significantly enhanced the scalability of the compound for potential industrial applications.
One of the most promising aspects of Methyl 6-amino-4-chloro-5-methoxybenzofuran-2-carboxylate lies in its biological activity. Studies have demonstrated that this compound exhibits potent anti-inflammatory and antioxidant properties, making it a valuable candidate for drug development in diseases associated with chronic inflammation. For instance, research published in Journal of Medicinal Chemistry highlighted its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. Furthermore, preclinical studies have shown that the compound demonstrates selective cytotoxicity against cancer cells, suggesting its potential as an antitumor agent.
The structural features of Methyl 6-amino-4-chloro-5-methoxybenzofuran-2-carboxylate play a crucial role in its bioactivity. The amino group at position 6 contributes to hydrogen bonding interactions, enhancing the compound's solubility and bioavailability. The chlorine atom at position 4 introduces electron-withdrawing effects, which modulate the electronic environment of the benzofuran ring and influence its reactivity. The methoxy group at position 5 acts as an electron-donating substituent, stabilizing the aromatic system and potentially enhancing the compound's pharmacokinetic properties.
In recent years, there has been growing interest in exploring the pharmacokinetic profile of Methyl 6-amino-4-chloro-5-methoxybenzofuran-2-carboxylate. Studies conducted in animal models have revealed that the compound exhibits moderate absorption and distribution characteristics, with favorable plasma stability. Its half-life has been reported to be within an optimal range for therapeutic applications, suggesting that it could be administered orally or via other routes without requiring frequent dosing.
The application of computational chemistry tools has further expanded our understanding of this compound's properties. Molecular docking studies have revealed that Methyl 6-amino-4-chloro-5-methoxybenzofuran-2-carboxylate binds effectively to key protein targets associated with inflammation and cancer progression. These findings have provided valuable insights into its mechanism of action and guided further optimization efforts to enhance its therapeutic potential.
In conclusion, Methyl 6-amino-4-chloro-5-methoxybenzofuran-2-carboxylate represents a compelling candidate for drug development due to its unique chemical structure and diverse biological activities. Ongoing research continues to uncover new aspects of its pharmacology and applicability, paving the way for its potential use in treating various diseases. As advancements in synthetic chemistry and pharmacology continue to evolve, this compound stands at the forefront of innovative therapeutic solutions.
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